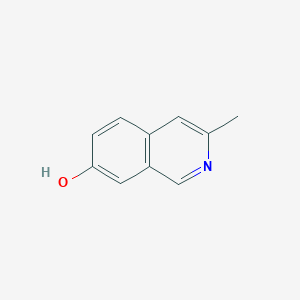

3-Methylisoquinolin-7-ol

概要

説明

3-Methylisoquinolin-7-ol is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. The molecular formula of this compound is C10H9NO, and it has a molecular weight of 159.19 g/mol

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives, including this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis process .

化学反応の分析

Substitution Reactions

The hydroxyl and methyl groups in 3-methylisoquinolin-7-ol participate in electrophilic and nucleophilic substitution reactions:

-

Hydroxyl Group Reactivity :

The hydroxyl group undergoes O-alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C), forming ether derivatives. -

Methyl Group Reactivity :

The methyl group at position 3 can undergo radical bromination (NBS, AIBN, CCl₄) to yield 3-bromomethylisoquinolin-7-ol, a precursor for further functionalization .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation:

-

Quinone Formation :

Treatment with strong oxidizing agents (e.g., KMnO₄ in acidic conditions) oxidizes the hydroxyl group to a quinone structure, forming 3-methylisoquinoline-7,8-dione . -

Side-Chain Oxidation :

The methyl group oxidizes to a carboxylic acid using CrO₃ in H₂SO₄, yielding 3-carboxyisoquinolin-7-ol .

Cyclization Reactions

This compound serves as a precursor in cyclization reactions:

-

Pictet–Spengler Reaction :

Reacts with aldehydes (e.g., formaldehyde) in acidic media to form tetrahydroisoquinoline derivatives, used in alkaloid synthesis . -

Metal-Catalyzed Cyclization :

With [Cp*IrCl₂]₂ and AgNTf₂ catalysts, it undergoes annulation with diazo compounds to form polycyclic structures .

Condensation Reactions

The hydroxyl group facilitates condensation with carbonyl compounds:

-

Schiff Base Formation :

Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imine-linked derivatives.

Mechanistic Insights

-

Electronic Effects : The hydroxyl group donates electrons through resonance, activating the isoquinoline ring for electrophilic substitution at positions 5 and 8 .

-

Steric Hindrance : The methyl group at position 3 directs reactions to the less hindered positions (e.g., 7-OH), as seen in alkylation and oxidation pathways .

科学的研究の応用

Biological Activities

Research indicates that 3-methylisoquinolin-7-ol exhibits several notable biological activities:

- Anticancer Activity: Studies have shown that isoquinoline derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, derivatives of isoquinoline have demonstrated cytotoxic effects against HepG2 and MCF-7 cancer cells, with IC50 values ranging from 2.1 to 9.8 µM .

- Anti-inflammatory Properties: The compound may inhibit pro-inflammatory cytokines, reducing inflammation effectively.

- Antimicrobial Effects: Preliminary data suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent .

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of synthesized isoquinoline derivatives on HepG2 and MCF-7 cell lines. The most promising derivative exhibited significant apoptotic activity, increasing caspase levels while decreasing Bcl-2 levels, indicating a shift towards apoptosis .

Case Study 2: Antimicrobial Activity

Research focused on the antibacterial properties of isoquinoline derivatives against Staphylococcus aureus and Enterococcus faecalis. Some derivatives showed significant antibacterial activity correlated with their ability to affect bacterial FtsZ polymerization, a critical factor in bacterial cell division .

作用機序

The mechanism of action of 3-Methylisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Isoquinoline: A parent compound with a similar structure but without the methyl and hydroxyl groups.

Quinoline: Another heterocyclic aromatic compound with a benzene ring fused to a pyridine ring, but with different substitution patterns.

3-Hydroxyisoquinoline: Similar to 3-Methylisoquinolin-7-ol but with a hydroxyl group instead of a methyl group at the 3-position

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-Methylisoquinolin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

This compound is characterized by the presence of both a methyl group and a hydroxyl group, which can influence its reactivity and biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxyl to carbonyl (ketones/aldehydes) | KMnO4, CrO3 |

| Reduction | Forms dihydro derivatives or amines | NaBH4, LiAlH4 |

| Substitution | Functional groups replaced by other groups | Halogens (Cl2, Br2), nucleophiles |

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Studies suggest that isoquinoline derivatives can interact with specific molecular targets leading to significant biological effects.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of isoquinoline have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Case Study Findings:

- Cytotoxicity: Compounds derived from isoquinoline exhibited IC50 values ranging from 2.1 to 9.8 µM against HepG2 and MCF-7 cells, demonstrating promising anticancer properties compared to standard treatments like sorafenib (IC50 values of 2.2 µM for HepG2) .

- Apoptosis Induction: Compound 11e showed a significant increase in apoptosis markers such as caspase-3 and BAX while decreasing anti-apoptotic Bcl-2 levels, indicating its potential role in inducing programmed cell death in cancer cells .

The mechanism through which this compound exerts its biological effects involves interaction with various enzymes and receptors. Isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation and inflammation pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in cancer progression |

| Receptor Interaction | Modulates receptors related to neurotransmission |

| Apoptotic Pathways | Induces apoptosis through caspase activation |

Therapeutic Applications

Given its promising biological activity, this compound is being explored for potential therapeutic applications:

- Anticancer Drugs: Research continues into its efficacy as a lead compound for developing new anticancer therapies.

- Antimicrobial Agents: The compound's antimicrobial properties are also under investigation for potential use in treating infections.

- Pain Relief: Isoquinoline derivatives are being studied for their analgesic and anti-inflammatory effects, presenting opportunities for new pain management solutions .

特性

IUPAC Name |

3-methylisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFGJQKHZPXWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490691 | |

| Record name | 3-Methylisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63485-73-4 | |

| Record name | 3-Methylisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。